Superior Binding Affinity Cooperativity (α) vs. LY487379 and BINA
JNJ-40068782 enhances the binding affinity of the endogenous agonist L-glutamate for the mGlu2 receptor to a greater extent than the comparator PAMs LY487379 and BINA [1]. In a head-to-head comparison using the same [3H]LY341495 radioligand binding assay and an extended allosteric ternary complex model, the affinity cooperativity factor (α) was determined [1].
| Evidence Dimension | Affinity cooperativity factor (α) with L-glutamate at human mGlu2 receptor |
|---|---|
| Target Compound Data | α = 6.7 ± 0.4 |
| Comparator Or Baseline | LY487379: α = 2.3 ± 0.2; BINA: α = 4.8 ± 0.1 |
| Quantified Difference | JNJ-40068782 exhibits a 2.9-fold higher cooperativity than LY487379 and a 1.4-fold higher cooperativity than BINA. |
| Conditions | [3H]LY341495 binding assay using HEK293-hmGlu2 membranes; data analyzed with an extended allosteric ternary complex model. |
Why This Matters
A higher α value indicates a stronger capacity to enhance endogenous glutamate signaling, which is a key determinant of in vivo efficacy and a critical parameter for selecting the appropriate PAM for mechanistic studies.
- [1] Weaver A, Bennett K, Langmead C. Characterisation of the mechanism of action of positive allosteric modulators of the mGlu2 receptor. pA2 Online. 2011;046P. View Source
